molecular formula C23H26N2O5S B12719656 1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate CAS No. 93288-92-7

1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate

Cat. No.: B12719656
CAS No.: 93288-92-7
M. Wt: 442.5 g/mol
InChI Key: ZGNHRAQHZRKLFM-BTJKTKAUSA-N
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Preparation Methods

The synthesis of 1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate involves several steps. One common synthetic route includes the reaction of 1-methylpiperazine with 4-methylthiobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with maleic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate can be compared with other similar compounds, such as:

    4-Methyl-4-(phenylthio)benzoyl piperazine: Similar structure but lacks the maleate group.

    1-Methyl-4-(2-(4-chlorophenylthio)benzoyl)piperazine: Similar structure but with a chlorine atom instead of a methyl group.

    1-Methyl-4-(2-(4-methoxyphenylthio)benzoyl)piperazine: Similar structure but with a methoxy group instead of a methyl group.

Properties

CAS No.

93288-92-7

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;[2-(4-methylphenyl)sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H22N2OS.C4H4O4/c1-15-7-9-16(10-8-15)23-18-6-4-3-5-17(18)19(22)21-13-11-20(2)12-14-21;5-3(6)1-2-4(7)8/h3-10H,11-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZGNHRAQHZRKLFM-BTJKTKAUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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